![molecular formula C20H14N2O2 B12917701 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one CAS No. 82457-10-1](/img/structure/B12917701.png)
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves multiple steps. One common method includes the condensation reaction of benzimidazole chlorophosphide with benzo[de]isoquinolin-7-one . The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications due to its unique properties. It is used in the field of organic electronics as an organic semiconductor material in optoelectronic devices . Additionally, its strong fluorescence characteristics make it useful for biological staining and cellular imaging . In the field of medicinal chemistry, it is being explored for its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. Its fluorescence properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can be compared with other similar compounds such as 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one and its derivatives like 3-bromo-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one . These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
82457-10-1 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
17-(methoxymethyl)-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C20H14N2O2/c1-24-11-12-9-10-14-18-13(12)5-4-6-15(18)20(23)22-17-8-3-2-7-16(17)21-19(14)22/h2-10H,11H2,1H3 |
InChI Key |
MCSXTEUHUXINFC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



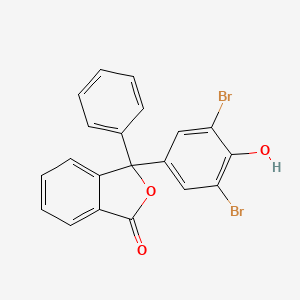

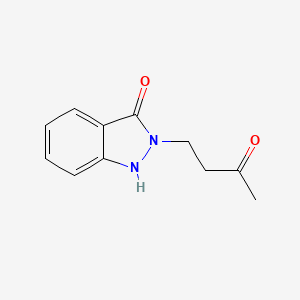
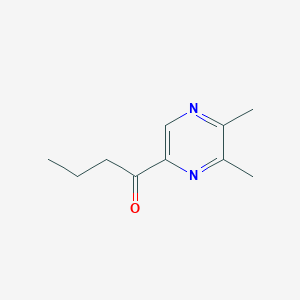
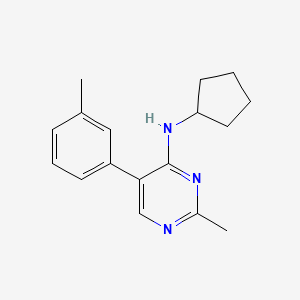
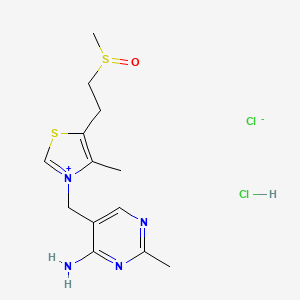
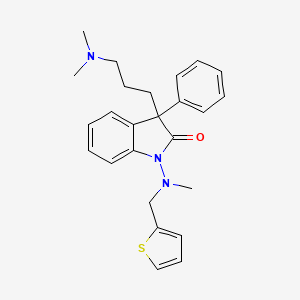

![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)


